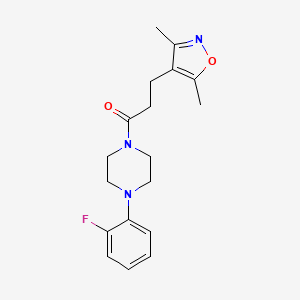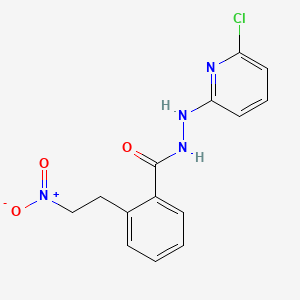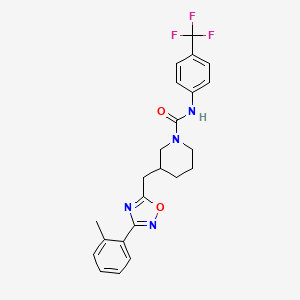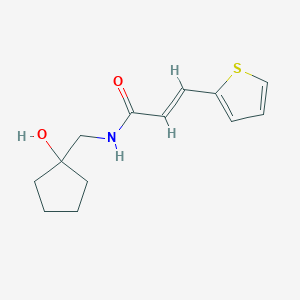![molecular formula C20H21N3OS B2701818 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 851131-92-5](/img/structure/B2701818.png)
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide” is a non-polymer with a formula of C13 H15 N3 O2 S . It has a formal charge of 0 and a formula weight of 277.342 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented by different descriptors. For instance, its SMILES representation isCc1cc (cc (c1)n2ccnc2SCC (=O)NO)C . The InChI representation is InChI=1S/C13H15N3O2S/c1-9-5-10 (2)7-11 (6-9)16-4-3-14-13 (16)19-8-12 (17)15-18/h3-7,18H,8H2,1-2H3, (H,15,17) . Physical And Chemical Properties Analysis
The compound has a formal charge of 0 and a formula weight of 277.342 Da . More specific physical and chemical properties are not available in the sources I found.科学的研究の応用
Crystal Structure and Biological Studies
Research on derivatives similar to the specified compound has contributed to understanding their crystal structure and potential biological applications. For example, a study involving 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives exhibited notable antibacterial and antioxidant activities. These compounds, characterized through spectral studies and crystal structure analysis, showed good potency against Staphylococcus aureus due to their intermolecular hydrogen bonds and Hirshfeld surface interactions (Karanth et al., 2019).
Host for Anions
Another research avenue explores the role of imidazole-based compounds as hosts for anions. This includes the study of imidazole-containing bisphenol and its salts, which structurally characterize and exhibit electrostatic interactions facilitating crystal packing in the solid state. Such compounds have potential applications in sensor technologies and material sciences (Nath & Baruah, 2012).
Antipsychotic Agents
Compounds with structures related to the query have been evaluated as potential antipsychotic agents. Notably, one study described the synthesis and pharmacological evaluation of a series that did not interact with dopamine receptors, unlike typical antipsychotic drugs, thereby offering a new therapeutic pathway for antipsychotic treatment without the common side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives have demonstrated significant antioxidant activities. These complexes, through their molecular structures and hydrogen bonding interactions, present a promising avenue for developing new antioxidant agents (Chkirate et al., 2019).
pKa Determination and Drug Precursors
Research into the acidity constants of certain imidazole derivatives has provided insights into their chemical properties, which are crucial for developing drug precursors. Understanding these properties can guide the synthesis of more effective and targeted therapeutic agents (Duran & Canbaz, 2013).
作用機序
The mechanism of action of this compound is not specified in the available sources. Imidazole derivatives have been found to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
特性
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-4-6-17(7-5-14)22-19(24)13-25-20-21-8-9-23(20)18-11-15(2)10-16(3)12-18/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVPZJIMKXCIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2701741.png)
![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2701742.png)

![N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide](/img/structure/B2701744.png)
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2701745.png)
![3-Cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2701746.png)

![7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2701749.png)


![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2701754.png)

![8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2701757.png)
